Nafronyl-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

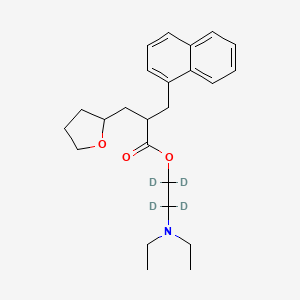

Structure

3D Structure

Properties

IUPAC Name |

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3/i14D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAFPSLPKGSANY-RCYYZLFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676052 | |

| Record name | 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215649-28-7 | |

| Record name | 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nafronyl-d4 and its Application in Quantitative Bioanalysis

This guide provides a comprehensive technical overview of Nafronyl-d4, a deuterated analog of the vasodilator Nafronyl (Naftidrofuryl). It is intended for researchers, analytical chemists, and drug development professionals who require a robust internal standard for the quantitative analysis of Nafronyl in biological matrices. We will explore the properties of the parent compound, the rationale for isotopic labeling, and a detailed workflow for its use in pharmacokinetic and metabolic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Nafronyl (Naftidrofuryl): The Parent Compound

Pharmacological Profile

Nafronyl, also known as Naftidrofuryl, is a vasoactive therapeutic agent used in the management of peripheral and cerebral vascular disorders.[1][2][3][4] Its primary indication is for the symptomatic treatment of intermittent claudication, a condition caused by peripheral arterial disease (PAD).[5][6][7][8] The therapeutic effects of Nafronyl are attributed to a dual mechanism of action:

-

Selective 5-HT2 Receptor Antagonism: Nafronyl acts as a selective antagonist of serotonin 5-HT2 receptors.[2][3][4][9] By blocking these receptors on vascular smooth muscle and platelets, it inhibits serotonin-induced vasoconstriction and platelet aggregation, thereby improving blood flow in ischemic tissues.[4]

-

Metabolic Enhancement: The compound is also recognized for its ability to enhance cellular oxidative capacity.[1][3][9] It activates intracellular aerobic metabolism, leading to increased ATP levels and reduced lactate production, which helps protect cells against the metabolic consequences of ischemia.[9]

Caption: Mechanism of Nafronyl as a 5-HT2 receptor antagonist.

Physicochemical and Pharmacokinetic Properties

Understanding the pharmacokinetic profile of Nafronyl is essential for designing analytical methods for its quantification.

| Property | Value / Description |

| IUPAC Name | (RS)-2-(diethylamino)ethyl 3-(1-naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoate[2] |

| Molecular Formula | C₂₄H₃₃NO₃[2] |

| Molar Mass | 383.532 g·mol⁻¹[2] |

| Bioavailability | 17-32%[9] |

| Protein Binding | ~92% (primarily to albumin)[9] |

| Metabolism | Primarily metabolized in the liver via hydrolysis to inactive metabolites.[9] |

| Elimination Half-life | Approximately 3-5 hours.[9][10][11] |

| Excretion | ~80% excreted via urine as metabolites.[9] |

Studies have shown that the pharmacokinetics of Nafronyl are not significantly influenced by advanced age or renal insufficiency, which simplifies dosing but still necessitates accurate monitoring in clinical trials.[10][11]

This compound: The Isotopic Internal Standard

Chemical Identity and Rationale for Use

This compound is a stable isotope-labeled (SIL) form of Nafronyl, where four hydrogen atoms on the diethylaminoethyl moiety have been replaced with deuterium (²H or D).[5][12]

| Property | Value / Description |

| Chemical Name | 2-(Diethylamino)ethyl-d4 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate[5][12] |

| CAS Number | 1215649-28-7 (Free Base)[5] |

| Molecular Formula | C₂₄H₂₉D₄NO₃[5] |

| Molecular Weight | 387.55 g·mol⁻¹[5][13] |

The primary and indispensable use of this compound in research is as an internal standard (IS) for quantitative analysis, particularly in chromatography-mass spectrometry-based assays.[14] The rationale for using a SIL-IS is rooted in the need for the highest accuracy and precision in bioanalysis:

-

Physicochemical Similarity: this compound is chemically almost identical to Nafronyl. This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively tracking and compensating for any analyte loss or variability during sample processing.

-

Mass Distinction: Despite its chemical similarity, this compound has a higher mass (+4 Da) than Nafronyl. This mass difference allows a mass spectrometer to distinguish and separately quantify the analyte (Nafronyl) and the internal standard (this compound).

-

Mitigation of Matrix Effects: In complex biological samples like plasma, other endogenous compounds can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect." Because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, using the ratio of their signals effectively cancels out this source of error, leading to more trustworthy and reproducible data.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The most critical application of this compound is in the development and validation of robust bioanalytical methods to measure Nafronyl concentrations in support of pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Bioanalytical Workflow Overview

The overall process involves extracting the drug and the internal standard from a biological sample, separating them from interfering components using liquid chromatography, and detecting them with tandem mass spectrometry.

Caption: Standard workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Plasma Sample Analysis

This section outlines a representative protocol. Note: This is a model protocol and must be optimized and fully validated for specific laboratory conditions.

A. Preparation of Standards

-

Stock Solutions: Prepare primary stock solutions of Nafronyl and this compound in a suitable organic solvent (e.g., Methanol) to a concentration of 1 mg/mL.

-

Working Solutions: Create a series of Nafronyl working solutions by serial dilution for building the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL). Prepare a separate working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

B. Sample Preparation (Protein Precipitation) This method is chosen for its speed and simplicity. Solid-Phase Extraction (SPE) may be used for cleaner samples and lower detection limits.

-

Aliquot: Pipette 100 µL of study sample (blank plasma, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the this compound working solution (100 ng/mL) to every tube except the blank matrix sample. This results in a final IS concentration of 10 ng/mL, assuming a 1:10 dilution factor in the final extract.

-

Vortex: Briefly vortex mix (5-10 seconds).

-

Precipitate: Add 300 µL of ice-cold acetonitrile. The acetonitrile acts as a protein precipitation agent. The cold temperature enhances the precipitation efficiency.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte and IS into the organic phase.

-

Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant containing the analytes.

-

Transfer: Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

C. LC-MS/MS Instrumentation and Parameters The following parameters provide a starting point for method development.

| Parameter | Suggested Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | C18 Reverse-Phase, <2.5 µm particle size (e.g., 2.1 x 50 mm) | Offers good retention and peak shape for moderately hydrophobic molecules like Nafronyl. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |

| Gradient | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. | A gradient is necessary to elute the analyte with a sharp peak and clean the column of late-eluting interferences. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A small volume is sufficient for modern, sensitive mass spectrometers. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity using Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The diethylamino group on Nafronyl is basic and readily accepts a proton to form a positive ion [M+H]⁺. |

| MRM Transitions (Q1→Q3) | Nafronyl: m/z 384.5 → 128.2 This compound: m/z 388.5 → 132.2 | These are hypothetical transitions. Q1 is the protonated parent mass. Q3 is a stable, specific product ion after fragmentation. |

| Collision Energy (CE) | Optimize experimentally for each transition. | The energy required to produce the most abundant and stable product ion. |

D. Quantification The instrument software measures the peak area of both the Nafronyl and this compound MRM transitions. A calibration curve is constructed by plotting the Peak Area Ratio (Nafronyl / this compound) against the known concentration of the calibration standards. The concentration of Nafronyl in unknown samples is then calculated from this curve using their measured Peak Area Ratios. This ratiometric approach is the key to the self-validating and trustworthy nature of the assay, as variations in injection volume or ion suppression are cancelled out.

Conclusion

This compound is not a therapeutic agent but rather a critical research tool that enables the accurate and precise quantification of its parent drug, Nafronyl. Its role as a stable isotope-labeled internal standard is fundamental to modern bioanalytical chemistry. By compensating for experimental variability, this compound ensures the generation of high-quality, reliable data essential for defining the pharmacokinetic profile of Nafronyl, thereby supporting its safe and effective clinical use. The methodologies described herein provide a framework for researchers to develop and validate robust analytical assays for drug development and clinical research applications.

References

- Pharmaffiliates. (n.d.). CAS No : 1215649-28-7 | Chemical Name : this compound.

-

MIMS Hong Kong. (2021). Naftidrofuryl: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

Lartigue-Mattei, C., D'Athis, P., Lhoste, F., & Tillement, J. P. (1978). [Pharmacokinetics and bioavailability of naftidrofuryl capsules in man]. International Journal of Clinical Pharmacology and Biopharmacy, 16(11), 536-539. Retrieved from [Link]

-

Wikipedia. (n.d.). Naftidrofuryl. Retrieved from [Link]

-

Cheymol, G., et al. (2002). Pharmacokinetics of naftidrofuryl in patients with renal impairment. Arzneimittelforschung, 52(1), 40-45. Retrieved from [Link]

-

Cheymol, G., et al. (2000). Influence of age on the pharmacokinetics of naftidrofuryl after single oral administration in elderly versus young healthy volunteers. Arzneimittelforschung, 50(2), 126-130. Retrieved from [Link]

- Simson Pharma Limited. (n.d.). Nafronyl D4 Oxalate | CAS No- NA.

-

PubChem. (n.d.). Naftidrofuryl. Retrieved from [Link]

- TLC Pharmaceutical Standards. (n.d.). This compound Oxalate. Retrieved from TLC Pharmaceutical Standards Official Website.

-

Trilles, J. P., et al. (1993). [Evaluation of the efficacy and tolerance of naftidrofuryl in patients presenting with exertional angina. Multicenter double-blind versus placebo study]. Annales de Cardiologie et d'Angeiologie, 42(6), 321-326. Retrieved from [Link]

-

Trubestein, G. (1983). Naftidrofuryl in chronic arterial disease. Results of a six month controlled multicenter study using Naftidrofuryl tablets 200 mg. Angiology, 34(7), 456-463. Retrieved from [Link]

-

ResearchGate. (n.d.). Naftidrofuryl. Retrieved from [Link]

-

Goa, K. L., & Sorkin, E. M. (1991). Oral naftidrofuryl. A review of its pharmacology and therapeutic use in the management of peripheral occlusive arterial disease. Drugs & Aging, 1(3), 226-245. Retrieved from [Link]

-

Squires, H., et al. (2011). A Systematic Review and Economic Evaluation of Cilostazol, Naftidrofuryl Oxalate, Pentoxifylline and Inositol Nicotinate for the Treatment of Intermittent Claudication in People With Peripheral Arterial Disease. Health Technology Assessment, 15(40), 1-210. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Naftidrofuryl - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Naftidrofuryl | C24H33NO3 | CID 4417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Naftidrofuryl in chronic arterial disease. Results of a six month controlled multicenter study using Naftidrofuryl tablets 200 mg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oral naftidrofuryl. A review of its pharmacology and therapeutic use in the management of peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. Pharmacokinetics of naftidrofuryl in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of age on the pharmacokinetics of naftidrofuryl after single oral administration in elderly versus young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tlcstandards.com [tlcstandards.com]

- 13. scbt.com [scbt.com]

- 14. medchemexpress.com [medchemexpress.com]

Nafronyl-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Bioanalysis

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This technical guide delves into the core principles and applications of Nafronyl-d4, a deuterated internal standard essential for the robust bioanalytical and pharmaceutical research of its parent compound, Nafronyl (also known as Naftidrofuryl). By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, deuterated standards offer an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation. This guide will explore the fundamental advantages of this approach, provide a detailed experimental protocol for its use, and present its chemical and physical properties to underscore its suitability as a stable isotope-labeled internal standard.

An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), come remarkably close to this ideal. The key principle lies in their near-identical physicochemical properties to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement, which are common challenges in bioanalysis.

Chapter 1: Chemical Identity and Physicochemical Properties of this compound

This compound is the deuterium-labeled form of Nafronyl, a vasodilator used in the management of peripheral and cerebral vascular disorders.[1] The deuterium atoms are strategically placed on the ethyl group of the diethylaminoethyl ester moiety, a region of the molecule less susceptible to metabolic alteration, thus ensuring its stability as an internal standard.

Chemical Structure:

Caption: Chemical structure of this compound.

IUPAC Name: 2-(diethylamino)ethyl-1,1,2,2-d4 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate.[2][3]

Table 1: Chemical and Physical Properties of this compound and Naftidrofuryl Oxalate

| Property | Value (this compound) | Value (Naftidrofuryl Oxalate) | Reference(s) |

| CAS Number | 1215649-28-7 (Free Base) | 3200-06-4 | [4] |

| Molecular Formula | C₂₄H₂₉D₄NO₃ | C₂₄H₃₃NO₃ · C₂H₂O₄ | |

| Molecular Weight | 387.55 g/mol | 473.56 g/mol | |

| Appearance | White to off-white crystalline powder | White to slightly off-white crystalline powder | [5] |

| Melting Point | Not available | 75 °C | [5] |

| Boiling Point | Not available | 250 °C | [5] |

| Solubility | Not available | Freely soluble in water and ethanol; Soluble in DMSO (≥ 100 mg/mL) | [6][7] |

| pKa | Not available | 8.2 (at 30 °C) | [6] |

Note: The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, Naftidrofuryl oxalate. The primary difference is the increased molecular weight due to the presence of deuterium atoms.

Chapter 2: Synthesis and Quality Control

General Synthetic Approach

The synthesis of this compound typically involves the esterification of 3-(1-naphthyl)-2-tetrahydrofurfuryl propanoic acid with a deuterated analog of 2-(diethylamino)ethanol. A common strategy for introducing the deuterium labels is through the use of deuterated starting materials. For instance, the synthesis of the deuterated alcohol can be achieved through methods such as the reduction of a corresponding deuterated ester with a reducing agent like lithium aluminum deuteride or by utilizing deuterated ethylene oxide in a ring-opening reaction with diethylamine.

A plausible synthetic route for the key intermediate, 2-(diethylamino)ethanol-d4, would involve the reaction of diethylamine with deuterated chloroethanol (Cl-CD₂-CD₂-OH). Subsequently, the resulting deuterated amino alcohol can be esterified with the acidic precursor of Nafronyl to yield the final product.

Isotopic Purity and Stability

For its application as an internal standard, the isotopic purity of this compound is of utmost importance. Commercially available deuterated standards typically have an isotopic purity of ≥98%. This ensures a minimal contribution of the deuterated standard's signal to the signal of the non-deuterated analyte. The stability of the deuterium labels is also critical; the C-D bonds in this compound are stable under typical analytical conditions and are not prone to exchange with protons from the solvent. A Certificate of Analysis (CoA) from the supplier should always be consulted to confirm the isotopic purity and chemical purity of the standard.

Chapter 3: Mechanism of Action of Nafronyl and the Rationale for a Deuterated Standard

Nafronyl acts as a selective antagonist of the 5-hydroxytryptamine 2 (5-HT2) receptors, particularly the 5-HT2A subtype.[1][8] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin (5-HT), initiate a signaling cascade leading to vasoconstriction and platelet aggregation.[8][9] By blocking these receptors, Nafronyl exerts its therapeutic effects as a vasodilator.[1]

5-HT2A Receptor Signaling Pathway:

Caption: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of Nafronyl.

The use of this compound as an internal standard is justified by its ability to precisely mimic the analytical behavior of Nafronyl. During sample preparation, any loss of analyte will be mirrored by a proportional loss of the internal standard. Similarly, in the mass spectrometer source, any matrix-induced ion suppression or enhancement will affect both the analyte and the internal standard equally. This co-elution and identical ionization behavior allow for a highly accurate and precise quantification of Nafronyl, even at low concentrations in complex biological matrices such as plasma or urine.

Chapter 4: Experimental Protocol for the Quantification of Nafronyl in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a representative, step-by-step methodology for the analysis of Nafronyl in human plasma. This protocol is based on established practices for bioanalytical method development and validation.

Materials and Reagents

-

Nafronyl analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K₂EDTA)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Nafronyl Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nafronyl in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Nafronyl Working Solutions: Prepare a series of working solutions by serially diluting the Nafronyl stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness in removing the bulk of plasma proteins, which can interfere with the analysis.

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

-

To each tube, add 50 µL of the appropriate matrix (blank plasma for calibration standards, study plasma for unknowns).

-

Spike 5 µL of the appropriate Nafronyl working solution into the calibration and QC tubes. Add 5 µL of 50:50 acetonitrile:water to the blank and unknown tubes.

-

Add 10 µL of the this compound internal standard working solution to all tubes except the blank.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to all tubes to precipitate the proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram:

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

Table 2: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nafronyl: [M+H]⁺ > fragment ion this compound: [M+H+4]⁺ > corresponding fragment ion |

Note: The specific MRM transitions for Nafronyl and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Data Analysis and Quantification

The concentration of Nafronyl in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Nafronyl in the unknown samples is then interpolated from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Nafronyl in biological matrices. Its chemical and physical properties closely mimic those of the parent drug, making it an ideal internal standard for mass spectrometric analysis. The use of this compound, in conjunction with a validated LC-MS/MS method, provides a robust and reliable platform for pharmacokinetic, toxicokinetic, and other bioanalytical studies involving Nafronyl. This guide provides the foundational knowledge and a practical framework for the successful implementation of this compound in a research or drug development setting.

References

-

Naftidrofuryl oxalate. Solubility of Things. (URL: [Link])

-

Naftidrofuryl Oxalate. PubChem. (URL: [Link])

-

This compound. Pharmaffiliates. (URL: [Link])

-

This compound (Oxalate Salt). Veeprho. (URL: [Link])

-

Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases. PubMed. (URL: [Link])

-

Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neurotransmission and transduction systems in the gerbil hippocampus. PubMed. (URL: [Link])

-

Effect of naftidrofuryl oxalate on 5-HT2 receptors in mouse brain: evaluation based on quantitative autoradiography and head-twitch response. PubMed. (URL: [Link])

-

Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. MDPI. (URL: [Link])

-

Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. PubMed. (URL: [Link])

-

This compound (Oxalate Salt). Veeprho. (URL: [Link])

-

(PDF) Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. ResearchGate. (URL: [Link])

-

Nafronyl Oxalate. Axios Research. (URL: [Link])

- Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.

-

Naftidrofuryl. Wikipedia. (URL: [Link])

Sources

- 1. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]

- 2. Naftidrofuryl oxalate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. veeprho.com [veeprho.com]

- 4. Nafronyl Oxalate - CAS - 3200-06-4 | Axios Research [axios-research.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Naftidrofuryl Oxalate | C26H35NO7 | CID 312915 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and isotopic purity of Nafronyl-d4

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Nafronyl-d4

Introduction

Nafronyl, also known as naftidrofuryl, is a vasoactive compound prescribed for the management of peripheral and cerebral vascular disorders. In the realm of drug development and clinical pharmacology, the use of isotopically labeled internal standards is the gold standard for quantitative bioanalysis by mass spectrometry. The stable, heavy-isotope labeled analogue, this compound, serves as an ideal internal standard for pharmacokinetic and metabolic studies, offering a chemical behavior virtually identical to the parent drug but with a distinct mass-to-charge ratio (m/z) that allows for precise differentiation and quantification.

This guide provides a comprehensive overview of a robust synthetic route to this compound and the subsequent determination of its isotopic purity. The methodologies described herein are grounded in established chemical principles and are designed to provide researchers and drug development professionals with a practical and scientifically sound framework.

Section 1: Synthetic Strategy and Retrosynthesis

The synthesis of this compound necessitates the strategic introduction of four deuterium atoms into the molecular structure. The most logical and synthetically accessible positions for deuteration are the two ethyl groups of the diethylamino moiety. This choice minimizes the potential for isotopic exchange under physiological conditions and simplifies the synthetic route.

The retrosynthetic analysis of this compound points to two key precursors: 1-naphthaleneacetic acid and a deuterated diethylaminoethanol (2-(diethyl-d4-amino)ethanol). The forward synthesis, therefore, involves an esterification reaction between these two components.

Caption: Retrosynthetic analysis of this compound.

Section 2: Synthesis of this compound

The synthesis is approached as a two-stage process: first, the preparation of the deuterated alcohol, followed by its esterification with 1-naphthaleneacetic acid.

2.1: Materials and Reagents

| Reagent | Purity | Supplier |

| 1-Naphthaleneacetic acid | >98% | Standard Vendor |

| Diethanolamine | >99% | Standard Vendor |

| Acetaldehyde-d4 | 99 atom % D | Standard Vendor |

| Sodium borohydride (NaBH4) | >98% | Standard Vendor |

| Thionyl chloride (SOCl2) | >99% | Standard Vendor |

| Triethylamine (TEA) | >99% | Standard Vendor |

| Dichloromethane (DCM) | Anhydrous | Standard Vendor |

| Diethyl ether | Anhydrous | Standard Vendor |

| Saturated Sodium Bicarbonate | ACS Grade | Standard Vendor |

| Anhydrous Magnesium Sulfate | ACS Grade | Standard Vendor |

2.2: Experimental Protocol

Step 1: Synthesis of 2-(diethyl-d4-amino)ethanol

The key deuterated intermediate is synthesized via reductive amination.

-

Reaction Setup: To a solution of diethanolamine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (Argon), add acetaldehyde-d4 (2.2 eq) dropwise at 0 °C.

-

Imine Formation: Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Cool the mixture again to 0 °C and add sodium borohydride (2.5 eq) portion-wise, controlling the gas evolution.

-

Workup: After stirring for an additional 12 hours at room temperature, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(diethyl-d4-amino)ethanol. This intermediate is often used in the next step without further purification.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. Using acetaldehyde-d4 as the deuterium source ensures the selective incorporation of two CD2 groups. Sodium borohydride is a mild and effective reducing agent for the resulting iminium ion.

Step 2: Esterification to form this compound

This step couples the deuterated alcohol with the naphthylacetic acid backbone.

-

Acid Chloride Formation: In a separate flask, suspend 1-naphthaleneacetic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 3 hours until the solution becomes clear, indicating the formation of 1-naphthaleneacetyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Esterification Reaction: Dissolve the resulting acid chloride in fresh anhydrous dichloromethane. To this solution, add the crude 2-(diethyl-d4-amino)ethanol (1.1 eq) from Step 1, followed by triethylamine (1.5 eq) at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a viscous oil.

Causality: The conversion of the carboxylic acid to a more reactive acid chloride facilitates the esterification with the alcohol. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

2.3: Synthetic Workflow Diagram

A Researcher's Guide to the Certificate of Analysis for Nafronyl-d4: Ensuring Analytical Integrity

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated internal standard like Nafronyl-d4 is more than a mere formality; it is the foundational document that underpins the validity of quantitative analytical data. This guide provides an in-depth exploration of the specifications and analytical methodologies that constitute a comprehensive CoA for this compound, offering insights into the causality behind each experimental choice and empowering users to critically evaluate the quality of their reference material.

This compound, a deuterium-labeled analog of the vasodilator Nafronyl (also known as Naftidrofuryl), is indispensable as an internal standard for pharmacokinetic and metabolic studies, particularly in assays employing mass spectrometry (MS) and liquid chromatography (LC).[1][2] Its structural similarity to the analyte, with the key difference being the increased mass due to deuterium incorporation, allows for precise correction of analytical variability during sample preparation and analysis. However, the reliability of this correction is directly proportional to the quality of the deuterated standard itself.

A robust CoA for this compound serves as a self-validating system, providing verifiable data on the material's identity, purity, and isotopic composition. This document should be prepared in accordance with internationally recognized standards, such as those from the International Organization for Standardization (ISO), including ISO/IEC 17025 for the competence of testing laboratories and ISO 17034 for reference material producers.[3]

Core Components of a this compound Certificate of Analysis

A comprehensive CoA for this compound will typically be structured around several key analytical tests. The following sections detail these tests, the methodologies employed, and the scientific rationale for their inclusion.

This initial section of the CoA confirms the fundamental identity and physical characteristics of the material.

| Parameter | Typical Specification | Purpose |

| Product Name | This compound (or this compound Oxalate) | Unambiguous naming. |

| CAS Number | 1215649-28-7 | A unique identifier for the specific chemical substance.[4] |

| Molecular Formula | C₂₄H₂₉D₄NO₃ | Confirms the elemental composition, including the number of deuterium atoms.[4][5] |

| Molecular Weight | ~387.55 g/mol | Provides the theoretical molecular weight based on the formula.[4][5] |

| Appearance | White to Off-White Solid | A qualitative check for gross impurities or degradation. |

The chemical purity of the reference standard is paramount. Any non-labeled impurities can interfere with the analytical assay or, if they are structurally related to Nafronyl, could potentially be misidentified.

Methodology: A Step-by-Step HPLC Protocol

-

Column Selection: A reverse-phase C18 column is typically chosen due to the moderately nonpolar nature of Nafronyl.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous buffer (e.g., ammonium formate in water) and gradually increasing the organic component (e.g., acetonitrile or methanol). This ensures the separation of compounds with a range of polarities.

-

Detection: UV detection is a common and robust method for Nafronyl and its impurities, as the naphthalene moiety is a strong chromophore.[6][7][8] The detection wavelength is typically set at the absorbance maximum of Nafronyl.

-

Quantification: Purity is generally reported as a percentage of the area of the main peak relative to the total area of all peaks detected in the chromatogram.

| Parameter | Typical Specification | Rationale for the Specification |

| Purity by HPLC | ≥98% | A high level of chemical purity ensures that the measured concentration of the internal standard is accurate and that co-eluting impurities do not interfere with the quantification of the target analyte. |

While HPLC confirms purity, it does not definitively prove the chemical structure. For this, spectroscopic methods are essential.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the deuterated compound.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound. The mass spectrometer will be scanned for the protonated molecule, [M+H]⁺.

-

Expected Result: A peak corresponding to the mass of this compound plus a proton should be the base peak in the spectrum. This confirms that the compound has the correct mass, inclusive of the four deuterium atoms.

¹H-NMR Spectroscopy:

-

Purpose: To confirm the chemical structure and the location of the deuterium labels.

-

Technique: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed. The resulting spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Interpretation: The ¹H-NMR spectrum of this compound will be similar to that of unlabeled Nafronyl, but with a key difference: the signals corresponding to the protons on the four deuterated positions will be absent or significantly reduced in intensity. This provides definitive evidence of successful and specific deuteration.

For a deuterated internal standard, the isotopic purity is as critical as the chemical purity. This parameter defines the percentage of the material that contains the desired number of deuterium atoms.

Methodology: Isotope Ratio Mass Spectrometry (IRMS) or High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: IRMS is the gold standard for precise measurement of isotope ratios.[9] Alternatively, modern HRMS instruments can resolve the isotopic peaks of the molecule.

-

Analysis: The instrument measures the relative intensities of the ions corresponding to the unlabeled compound (d₀), and the various deuterated forms (d₁, d₂, d₃, d₄, etc.).

-

Calculation: The isotopic purity is calculated as the percentage of the d₄ form relative to all other isotopic forms.

| Parameter | Typical Specification | Rationale for the Specification |

| Deuterated Form (d₄) | ≥95% | A high isotopic purity is crucial to minimize "cross-talk" in the mass spectrometer, where the signal from the internal standard could potentially interfere with the signal of the analyte, especially at low concentrations. |

| Unlabeled Form (d₀) | ≤0.5% | The amount of unlabeled material should be minimal to prevent it from contributing to the signal of the native analyte being measured. |

The following diagram illustrates the workflow for the comprehensive characterization of this compound.

Sources

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. Spectrophotometric, Spectrofluorimetric and Voltammetric Analyses of Naftidrofuryl Oxalate in its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples. | Semantic Scholar [semanticscholar.org]

- 8. eurjchem.com [eurjchem.com]

- 9. sercon-instruments.com [sercon-instruments.com]

A Researcher's In-Depth Technical Guide to Commercial Nafronyl-d4

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern bioanalysis and pharmacokinetic (PK) research, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. This guide provides a comprehensive technical overview of Nafronyl-d4, a deuterated analog of the vasodilator Nafronyl (also known as Naftidrofuryl). We will delve into its commercial availability, critical quality attributes, and its application as an internal standard in quantitative mass spectrometry-based assays.

The Critical Role of this compound in Bioanalysis

Nafronyl is a vasoactive agent used in the management of peripheral and cerebral vascular disorders.[1] To accurately quantify its concentration in biological matrices such as plasma or serum—a crucial step in pharmacokinetic and bioequivalence studies—a robust internal standard is required.

This compound is the ideal internal standard for the quantitative analysis of Nafronyl by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] Its chemical structure is identical to Nafronyl, with the exception of four hydrogen atoms being replaced by deuterium atoms on the ethyl group of the diethylaminoethyl ester side chain. This subtle mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical method development, as it effectively compensates for variability in sample preparation and matrix effects.[4]

Commercial Suppliers of this compound for Research

A number of reputable chemical suppliers provide this compound for research purposes, often as the free base or as an oxalate salt. When selecting a supplier, it is crucial to consider not only the availability and cost, but also the purity, isotopic enrichment, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).

Below is a comparative table of some of the key commercial suppliers of this compound and its derivatives.

| Supplier | Product Name | Form | Catalog Number | CAS Number |

| Santa Cruz Biotechnology | This compound | Free Base | sc-212433 | 1215649-28-7 |

| MedchemExpress | Naftidrofuryl-d4 | Free Base | HY-126568S | 1215649-28-7 |

| This compound oxalate | Oxalate Salt | HY-126568S1 | N/A | |

| Pharmaffiliates | This compound | Free Base | PA STI 066720 | 1215649-28-7 |

| Simson Pharma Limited | Naftidrofuryl-D4 | Free Base | N590009 | 1215649-28-7 |

| Nafronyl D4 Oxalate | Oxalate Salt | N590012 | N/A | |

| Veeprho | This compound (Oxalate Salt) | Oxalate Salt | DVE00919 | N/A |

| TLC Pharmaceutical Standards | Naftidrofuryl-d4 Oxalate | Oxalate Salt | N-095002 | 1215649-28-7 (Free Base) |

Quality Control and the Certificate of Analysis: A Closer Look

A comprehensive Certificate of Analysis is a critical document that should accompany any research-grade chemical. For a deuterated internal standard like this compound, the CoA should provide, at a minimum, the following information:

-

Chemical Identity: Confirmation of the compound's structure, typically through ¹H-NMR and Mass Spectrometry.

-

Chemical Purity: An assessment of the percentage of the desired compound, usually determined by HPLC or GC. High chemical purity (typically >98%) is essential to avoid interference from impurities.[5]

-

Isotopic Purity/Enrichment: This is a crucial parameter for a deuterated standard. It indicates the percentage of the compound that is deuterated. High isotopic enrichment (ideally >99%) is necessary to minimize the contribution of the unlabeled analyte in the internal standard solution. The CoA should also specify the percentage of the d0 (unlabeled) species.[6]

-

Residual Solvents and Water Content: The presence of residual solvents or water can affect the accurate weighing of the standard.

Researchers should always carefully review the CoA before using a new batch of this compound to ensure it meets the requirements of their bioanalytical method.

Synthesis of this compound: A Technical Overview

While most researchers will purchase this compound commercially, understanding its synthesis provides valuable insight into its chemical properties. The synthesis of this compound would likely follow a similar pathway to its non-labeled counterpart, with the introduction of deuterium at a key step.

A plausible synthetic route would involve the esterification of 3-(1-naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoic acid with a deuterated diethylaminoethanol derivative. The deuterated alcohol, 2-(diethylamino)ethanol-d4, can be synthesized through methods such as the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride.[7]

Caption: A simplified workflow for the synthesis of this compound.

Application in a Bioanalytical Workflow: A Step-by-Step Protocol

The primary application of this compound is as an internal standard for the quantification of Nafronyl in biological matrices. Below is a representative, detailed protocol for the analysis of Nafronyl in human plasma using LC-MS/MS.

Materials and Reagents

-

Nafronyl (analyte) reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Nafronyl in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

Caption: A typical bioanalytical workflow for Nafronyl using this compound.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Nafronyl: [M+H]⁺ → fragment ion

-

This compound: [M+H+4]⁺ → corresponding fragment ion

-

The specific MRM transitions and collision energies should be optimized for the instrument being used.

Pharmacokinetics of Nafronyl: Context for Deuterated Standard Use

Understanding the pharmacokinetic profile of Nafronyl is essential for designing and interpreting studies that utilize this compound. A study in young and elderly healthy volunteers after a single oral 200 mg dose of Nafronyl provided the following key parameters:

| Parameter | Young Volunteers (18-35 years) | Elderly Volunteers (70-80 years) |

| Tmax (median) | 3.5 h | 2.5 h |

| Cmax (mean ± SD) | 284 ± 136 ng/mL | 271 ± 86 ng/mL |

| t1/2 (mean ± SD) | 3.69 ± 1.30 h | 3.50 ± 1.29 h |

| AUC0-inf (mean ± SD) | 2055 ± 901 ng·h/mL | 1834 ± 549 ng·h/mL |

Data from a study on the influence of age on the pharmacokinetics of naftidrofuryl.[8]

These data indicate that Nafronyl is relatively rapidly absorbed and has a short elimination half-life.[8] The study concluded that advanced age did not significantly influence the pharmacokinetic profile of oral Nafronyl, suggesting that dosage adjustments may not be necessary in this population.[8]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Nafronyl. Its commercial availability from a range of specialized suppliers, combined with its ideal properties as an internal standard, enables the development of robust and reliable bioanalytical methods. By carefully selecting a high-quality standard and implementing a well-validated LC-MS/MS method, researchers can ensure the integrity of their pharmacokinetic and bioequivalence data.

References

- Kiuru, P. S., & Wähälä, K. (2006). Microwave-assisted synthesis of deuterium labeled estrogen fatty acid esters. Steroids, 71(1), 54-60.

- Srivastava, R. et al. (2014). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 10, 1244-1252.

- Influence of age on the pharmacokinetics of naftidrofuryl after single oral administration in elderly versus young healthy volunteers. (1998). Arzneimittelforschung, 48(9), 894-898.

-

Pharmaffiliates. (n.d.). Naftidrofuryl-impurities. Retrieved from [Link]

-

Wikipedia. (2023, December 15). Naftidrofuryl. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Lucerna-Chem AG. (n.d.). MedChemExpress (MCE) – Stable Isotope-Labeled Compounds. Retrieved from [Link]

-

Chem-Station. (2015, December 8). Deuterium Labeling Reaction. Retrieved from [Link]

- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.

-

Veeprho. (n.d.). This compound (Oxalate Salt). Retrieved from [Link]

- Walmsley, L. M., Wilkinson, P. A., Brodie, R. R., & Chasseaud, L. F. (1985). Determination of naftidrofuryl in human plasma by high-performance liquid chromatography with fluorescence detection.

- Toronto Research Chemicals. (n.d.). Labeled Compounds.

-

Veeprho. (n.d.). This compound (Oxalate Salt). Retrieved from [Link]

- Sabry, S. M., Belal, T. S., Barary, M. H., & Ibrahim, M. E. A. (2013). A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples. Drug testing and analysis, 5(6), 500–508.

- Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.

-

Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

- van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(13), 1237–1240.

- Patel, D. S., Sharma, N., Patel, M. C., & Shrivastav, P. S. (2017). Quantitative bioanalysis by LC-MS/MS: a review. Journal of Bioanalysis & Biomedicine, 9(2), 46-59.

- LGC Standards. (n.d.). Toronto Research Chemicals.

- LGC Standards. (n.d.). Toronto Research Chemicals (TRC) a subsidiary of LGC Standards.

-

Phoenix Scientific Co., Ltd. (n.d.). TRC Standards. Retrieved from [Link]

- Sabry, S. M., Belal, T. S., Barary, M. H., & Ibrahim, M. E. A. (2013). Determination of naftidrofuryl in the plasma of humans by high-performance liquid chromatography. Drug testing and analysis, 5(6), 500-508.

- Development and validation of analytical method for Naftopidil in human plasma by LC–MS/MS. (2013). Journal of Pharmaceutical and Biomedical Analysis, 78-79, 105-110.

- LGC Standards. (n.d.).

- Lee, J., Lee, S., & Kim, Y. (2020). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites, 10(5), 189.

-

Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

-

Veeprho. (n.d.). Pharmaceutical Impurity Reference Standards. Retrieved from [Link]

- ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals.

-

Veeprho. (n.d.). Naftidrofuryl Impurities and Related Compound. Retrieved from [Link]

- Bioquote. (n.d.). Toronto Research Chemicals – Page 2.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 5. lubio.ch [lubio.ch]

- 6. documents.lgcstandards.com [documents.lgcstandards.com]

- 7. Microwave-assisted synthesis of deuterium labeled estrogen fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]

The Analytical Scientist's Guide to Nafronyl-d4: From Safety and Handling to Bioanalytical Application

This technical guide provides a comprehensive overview of Nafronyl-d4, a deuterated analog of the vasodilator drug Nafronyl (also known as Naftidrofuryl). Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of its safety, handling, and application as an internal standard in quantitative bioanalysis. The insights provided herein are grounded in established scientific principles and practical laboratory experience to ensure both technical accuracy and field-proven applicability.

Introduction: The Role of Deuterated Analogs in Modern Bioanalysis

In the landscape of pharmacokinetic and metabolic studies, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds like this compound, has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based quantification.[1] Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet significant modification to a drug molecule. While behaving nearly identically to its non-deuterated counterpart in terms of chemical properties and chromatographic retention, its increased mass allows for clear differentiation by a mass spectrometer.[1][2] This key characteristic enables this compound to serve as an ideal internal standard for the accurate quantification of Nafronyl in complex biological matrices, compensating for variability in sample preparation, injection volume, and ionization efficiency.[1]

This guide will provide a deep dive into the practical aspects of working with this compound, from understanding its safety profile to implementing it in a validated bioanalytical workflow.

Physicochemical Profile of this compound

This compound is the deuterated form of Nafronyl, a synthetic therapeutic agent used in the management of peripheral and cerebral vascular disorders. The deuteration is typically on the diethylaminoethyl side chain. While specific experimental data for this compound is not extensively published, the physicochemical properties can be largely inferred from its non-deuterated counterpart, Naftidrofuryl Oxalate, with minor variations attributable to the kinetic isotope effect.

| Property | Value (Naftidrofuryl Oxalate) | Expected Impact of Deuteration on this compound |

| Molecular Formula | C₂₄H₃₃NO₃ · C₂H₂O₄ | C₂₄H₂₉D₄NO₃ |

| Molecular Weight | 473.56 g/mol | ~387.55 g/mol (free base)[3] |

| CAS Number | 3200-06-4 | 1215649-28-7 (free base)[3][4] |

| Appearance | Solid | Likely a solid |

| Storage Temperature | 2-8°C | 2-8°C is recommended for stability[3] |

| Solubility | Soluble in DMSO and water[5] | Expected to have similar solubility |

Note: The data for Naftidrofuryl Oxalate is presented as a close surrogate. Deuteration can sometimes lead to slight changes in physical properties such as melting point and solubility, but these are generally minor.

Safety Data Sheet (SDS) Analysis and Prudent Handling

Disclaimer: The following information is derived from the safety data sheet of Naftidrofuryl Oxalate and should be used as a primary guideline for handling this compound. A substance-specific risk assessment should always be conducted before use.

Hazard Identification and Precautionary Measures

Based on the GHS classification for Naftidrofuryl Oxalate, the primary hazards are:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7]

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[6]

Precautionary Statements:

| Category | Precautionary Statement | Rationale |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] | To prevent respiratory tract irritation. |

| P264: Wash hands thoroughly after handling.[6][7] | To minimize the risk of accidental ingestion or skin contact. | |

| P270: Do not eat, drink or smoke when using this product.[6][7] | To prevent accidental ingestion. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] | To prevent skin and eye contact. | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] | To seek immediate medical attention in case of ingestion. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] | To decontaminate the skin after accidental contact. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | To thoroughly flush the eyes in case of exposure. |

First Aid Measures

| Exposure Route | First Aid Procedure | Causality |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[7][8] | Inducing vomiting can cause further damage to the esophagus. Immediate medical attention is crucial due to the acute oral toxicity. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[8] | To remove the individual from the source of exposure and provide respiratory support if necessary. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[7] | Prompt and thorough washing is necessary to remove the irritant from the skin. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] | Extensive rinsing is required to ensure the complete removal of the irritant from the eyes. |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to create a reliable barrier against exposure:

-

Eye and Face Protection: Chemical safety goggles and/or a face shield are essential to protect against splashes.

-

Hand Protection: Nitrile rubber gloves are recommended. Gloves should be inspected prior to use and changed frequently, especially if contact with the substance is suspected.

-

Body Protection: A laboratory coat or disposable coveralls should be worn to protect the skin.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate filter cartridge should be used in a well-ventilated area or under a fume hood.

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is typically 2-8°C to ensure long-term stability.[3]

Accidental Release and Disposal

Accidental Release:

-

Evacuate the Area: Restrict access to the spill area.

-

Ensure Adequate Ventilation.

-

Wear Appropriate PPE.

-

Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials, such as sawdust.

-

Collect and Dispose: Carefully collect the absorbed material into a sealed container for disposal.

-

Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Application in Bioanalysis: A Step-by-Step Experimental Protocol

The primary application of this compound is as an internal standard for the quantification of Nafronyl in biological matrices, most commonly plasma or serum, using LC-MS/MS. This section provides a detailed, synthesized protocol based on established bioanalytical methods for similar compounds.

The Rationale for Using this compound as an Internal Standard

A stable isotope-labeled internal standard is the preferred choice in quantitative LC-MS/MS for several critical reasons:[1]

-

Co-elution: this compound will have nearly identical chromatographic behavior to Nafronyl, meaning they will elute from the HPLC column at the same time. This ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time.

-

Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer's ion source will be very similar to that of Nafronyl. This allows for accurate correction of any fluctuations in the ionization process.

-

Correction for Sample Loss: Any loss of analyte during the sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard, allowing for accurate back-calculation of the original analyte concentration.

The following workflow diagram illustrates the key stages in a typical bioanalytical assay using this compound.

Caption: Bioanalytical workflow for Nafronyl quantification.

Detailed Experimental Protocol: Quantification of Nafronyl in Human Plasma

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

4.2.1. Materials and Reagents

-

Nafronyl analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, e.g., Milli-Q)

4.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Nafronyl and this compound into separate 10 mL volumetric flasks.

-

Dissolve in and bring to volume with methanol. These are the primary stock solutions.

-

Rationale: Methanol is a common solvent for nonpolar to moderately polar analytes and is compatible with reverse-phase chromatography.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the Nafronyl stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., concentrations ranging from 1 ng/mL to 1000 ng/mL).

-

Rationale: The diluent should be similar in composition to the mobile phase to ensure good peak shape upon injection.

-

-

Internal Standard (IS) Working Solution:

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Rationale: The concentration of the internal standard should be consistent across all samples and provide a stable and reproducible signal.

-

4.2.3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate Nafronyl working standard solutions to create calibration standards at a minimum of six different concentration levels.

-

Prepare QC samples in blank plasma at low, medium, and high concentrations, bracketing the expected range of the study samples.

4.2.4. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

-

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples. Acetonitrile is a common and efficient precipitating agent.

-

4.2.5. LC-MS/MS Conditions

| Parameter | Condition | Rationale |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | C18 stationary phases provide good retention and separation for moderately nonpolar compounds like Nafronyl. |

| Mobile Phase A | 0.1% Formic acid in water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a strong organic solvent for eluting the analyte from the C18 column. |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. | A gradient elution is typically used to achieve good separation and peak shape for analytes in complex matrices. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A small injection volume is used to minimize band broadening. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Nafronyl contains a tertiary amine that is readily protonated in the positive ion mode. |

| MRM Transitions | Nafronyl: [M+H]⁺ → product ion; this compound: [M+H]⁺ → product ion | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. The specific precursor and product ions would need to be determined by direct infusion of the standards. |

4.2.6. Data Analysis and Quantification

-

Integrate the peak areas for Nafronyl and this compound in each sample.

-

Calculate the peak area ratio (Nafronyl peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of Nafronyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Nafronyl in bioanalytical studies. Its properties as a stable isotope-labeled internal standard allow for the mitigation of analytical variability, leading to high-quality, reliable data. While a comprehensive understanding of its safety profile, based on its non-deuterated analog, is crucial for safe handling, the implementation of this compound in a well-validated LC-MS/MS method, as outlined in this guide, can significantly enhance the robustness of pharmacokinetic and toxicokinetic assessments. As with any analytical standard, adherence to good laboratory practices and a thorough understanding of the principles behind its use are key to successful application.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

British Pharmacopoeia. (2013, June 17). Safety data sheet: Naftidrofuryl oxalate Assay Standard. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Veeprho. (n.d.). This compound (Oxalate Salt). [Link]

-

PubChem. (n.d.). Naftidrofuryl Oxalate. [Link]

-

TAPAZOL. (2023, June 21). Safety Data Sheet. [Link]

-

Semantic Scholar. (n.d.). Determination of naftidrofuryl in the plasma of humans by high-performance liquid chromatography. [Link]

-

PubMed. (1985, March 22). Determination of naftidrofuryl in human plasma by high-performance liquid chromatography with fluorescence detection. [Link]

-

ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]

-

National Center for Biotechnology Information. (2024). Bioanalysis in drug discovery and development. [Link]

-

Semantic Scholar. (1992, November 10). Solid-phase extraction of naftidrofuryl from human plasma for high-performance liquid chromatography analysis. [Link]

-

National Center for Biotechnology Information. (2024). 2023 White Paper on Recent Issues in Bioanalysis. [Link]

-

PubMed. (2019, August 6). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

-

ResearchGate. (2025, August 7). A Narrative for Bioanalytical Method Development. [Link]

-

Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

-

Reddit. (2025, June 12). Understanding Internal standards and how to choose them. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. abmole.com [abmole.com]

The Isotopic Distinction: A Technical Guide to the Molecular Differences Between Nafronyl-d4 and Naftidrofuryl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development and analysis, the strategic use of stable isotope-labeled compounds has become an indispensable tool. This is particularly true for deuterated molecules, which offer significant advantages in pharmacokinetic, metabolic, and analytical studies. This guide provides an in-depth technical exploration of the molecular distinctions between Naftidrofuryl and its deuterated analogue, Nafronyl-d4. As a Senior Application Scientist, the aim is to elucidate not just the structural differences but also the practical implications for researchers in the field.

Naftidrofuryl, a vasodilator used in the management of peripheral and cerebral vascular disorders, functions primarily as a 5-HT₂ receptor antagonist. Its therapeutic effects are attributed to its ability to improve cellular metabolism and blood flow in ischemic tissues. This compound is a deuterated version of Naftidrofuryl, designed for use as an internal standard in quantitative bioanalysis or to potentially modify the drug's metabolic profile. Understanding the precise molecular differences between these two compounds is critical for their appropriate application in research and development.

Core Molecular Structure Comparison

The fundamental difference between Naftidrofuryl and this compound lies in the isotopic composition of the diethylaminoethyl ester moiety. In this compound, four hydrogen atoms on the ethyl group adjacent to the ester oxygen have been replaced by deuterium atoms.

Naftidrofuryl is chemically known as 2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate. Its molecular structure consists of a naphthalenylmethyl group and a tetrahydrofurfurylmethyl group attached to a central propanoate backbone, which is esterified with a diethylaminoethanol moiety.

This compound , also referred to as 2-(diethylamino)ethyl-1,1,2,2-d4 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate, is structurally identical to Naftidrofuryl with the exception of the four deuterium atoms.

The following diagram illustrates the molecular structures of both compounds, highlighting the site of deuteration in this compound.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium results in a slight increase in the molecular weight of this compound compared to Naftidrofuryl. While many other physicochemical properties are expected to be very similar, this mass difference is the cornerstone of their analytical differentiation.

| Property | Naftidrofuryl | This compound | Reference(s) |

| Molecular Formula | C₂₄H₃₃NO₃ | C₂₄H₂₉D₄NO₃ | |

| Molecular Weight | 383.53 g/mol | 387.55 g/mol | |

| Monoisotopic Mass | 383.2460 u | 387.2712 u | |

| Appearance | White or almost white powder (oxalate salt) | Not specified, expected to be similar | |

| Solubility (oxalate salt) | Freely soluble in water and ethanol | Not specified, expected to be similar |

Analytical Differentiation: Methodologies and Interpretation

The ability to distinguish and quantify Naftidrofuryl and this compound is crucial for their use in various research applications. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This makes it an ideal method for differentiating between Naftidrofuryl and this compound.

-